molecular formula C16H16ClNO3 B1388821 Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate CAS No. 1217784-54-7

Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate

Cat. No.: B1388821
CAS No.: 1217784-54-7
M. Wt: 305.75 g/mol
InChI Key: JVVAJAQAKBOGNU-SBNLOKMTSA-N
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Description

Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate is a synthetic organic compound characterized by its unique structural features It contains a pyrrolidine ring substituted with a carboxylate ester and a chloronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Chloronaphthalene Moiety: The chloronaphthalene group is introduced via a nucleophilic substitution reaction, where a suitable naphthalene derivative reacts with the pyrrolidine intermediate.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the naphthalene or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The chloronaphthalene moiety may play a key role in binding to these targets, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-4-(4-bromonaphthalen-1-yl)oxypyrrolidine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl (2S)-4-(4-fluoronaphthalen-1-yl)oxypyrrolidine-2-carboxylate: Contains a fluorine atom in place of chlorine.

    Methyl (2S)-4-(4-methylnaphthalen-1-yl)oxypyrrolidine-2-carboxylate: Features a methyl group instead of a halogen.

Uniqueness

Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate is unique due to the presence of the chloronaphthalene moiety, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-16(19)14-8-10(9-18-14)21-15-7-6-13(17)11-4-2-3-5-12(11)15/h2-7,10,14,18H,8-9H2,1H3/t10?,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVAJAQAKBOGNU-SBNLOKMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1)OC2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate
Reactant of Route 2
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate
Reactant of Route 3
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate
Reactant of Route 4
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate
Reactant of Route 5
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate
Reactant of Route 6
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate

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